molecular formula C7H12O3 B1582343 Methyl 2,2-dimethylacetoacetate CAS No. 38923-57-8

Methyl 2,2-dimethylacetoacetate

Cat. No. B1582343
CAS RN: 38923-57-8
M. Wt: 144.17 g/mol
InChI Key: LVSDLZIEHYYLTC-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylacetoacetate is an essential organic reagent that can be used as a building block for the synthesis of many organic compounds, such as 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, 2,2-Dimethylmalonamide, 2,2-Dimethylbut-3-ynoic acid and so on . Pyrimidine was synthesized from methyl 2, 2-dimethylacetoacetate .


Molecular Structure Analysis

The molecular structure of Methyl 2,2-dimethylacetoacetate has been examined theoretically using DFT and experimentally by IR, Raman, and UV spectroscopy .


Chemical Reactions Analysis

Methyl 2,2-dimethylacetoacetate is involved in various chemical reactions. For instance, it is used in the synthesis of pyrimidine . It also undergoes tautomerization, a type of chemical reaction that results in the relocation of a proton in an organic compound .


Physical And Chemical Properties Analysis

Methyl 2,2-dimethylacetoacetate has a molecular weight of 144.17 . It is a colorless to yellow liquid . It has a boiling point of 72-74°C at 15mmHg, a density of 0.999 g/cm³, and a refractive index of 1.4205 . It is insoluble in water .

Scientific Research Applications

Chemical Analysis and Preparation

  • Lipid Analysis

    Methyl 2,2-dimethylacetoacetate is used in the preparation of fatty acid methyl esters and dimethylacetals suitable for gas chromatographic analysis. This method is applicable to a wide range of lipids and provides quantitative yields with minimal side reactions (Morrison & Smith, 1964).

  • Organic Synthesis

    In organic chemistry, it serves as a starting material for the synthesis of various compounds. For instance, it has been used to prepare methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, a drug intermediate, through Grignard reactions (W. Min, 2015).

Photoreaction Studies

  • Photoreaction Research: Methyl acetoacetate, a related compound, has been studied for its behavior under photoreaction conditions. This research provides insights into the photoreactive properties of β-dicarbonyl compounds, which are relevant for understanding the reactivity of methyl 2,2-dimethylacetoacetate in similar conditions (Tada, Kokubo & Sato, 1970).

Environmental and Industrial Applications

  • Phase Equilibrium Studies

    The compound has been involved in studies related to phase equilibrium in multicomponent mixtures, particularly in systems involving formaldehyde, water, and methylal. This research is crucial for the design of separation equipment in industrial processes (Kuhnert et al., 2006).

  • Biodiesel Research

    Derivatives of methyl 2,2-dimethylacetoacetate, like (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate, have been explored as additives in biodiesel to improve its properties. This research contributes to the development of more efficient and sustainable biodiesel fuels (García et al., 2008).

  • Catalysis in Chemical Reactions

    The effectiveness of mordenite-catalyzed dimethyl ether carbonylation was studied by manipulating the properties of the catalyst, which is relevant for understanding how methyl 2,2-dimethylacetoacetate might behave in similar catalytic processes (Reule, Sawada & Semagina, 2017).

Safety And Hazards

Methyl 2,2-dimethylacetoacetate is a combustible liquid . It can cause serious eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 2,2-dimethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-5(8)7(2,3)6(9)10-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSDLZIEHYYLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192211
Record name Methyl 2,2-dimethylacetoacetate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 2,2-dimethylacetoacetate

CAS RN

38923-57-8
Record name Butanoic acid, 2,2-dimethyl-3-oxo-, methyl ester
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Record name Methyl 2,2-dimethylacetoacetate
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Record name Methyl 2,2-dimethylacetoacetate
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Record name Methyl 2,2-dimethylacetoacetate
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Synthesis routes and methods

Procedure details

To a mixture of 20.86 g of 20 mesh zinc metal, 165 ml of 120:210 by volumes ether:benzene and 0.05 g of mercuric chloride was added a few drops of a solution of 26.64 g of methyl alpha-bromoisobutyrate and 18.72 g of acetic anhydride followed by brief heating with a heat gun to initiate the reaction. The remaining solution was added slowly at reflux. After addition was complete, the mixture was refluxed for 21/2 hrs, cooled, poured over 12 ml concentrated HCl mixed with ice, and extracted with ether. The combined extract was washed with water, dried (MgSO4) and stripped to give 23.15 g of a yellow oil. Distillation yielded 15.41 g of the desired product as a colorless oil, b.p. 32° C. (1 mm Hg).
[Compound]
Name
20
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20.86 g
Type
reactant
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[Compound]
Name
mercuric chloride
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0.05 g
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26.64 g
Type
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Quantity
18.72 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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